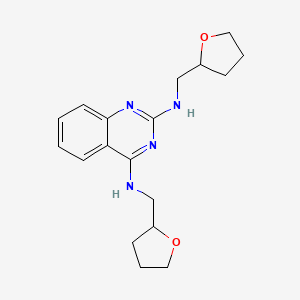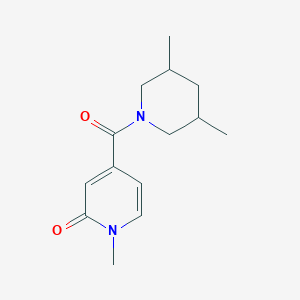![molecular formula C19H24N4O2 B7553611 N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide, commonly known as APET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic compound that has been synthesized using various methods, including solid-phase synthesis and solution-phase synthesis. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The mechanism of action of APET is not yet fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
APET has been found to exhibit a wide range of biochemical and physiological effects. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. Additionally, APET has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using APET in lab experiments is its ability to modulate the activity of various signaling pathways involved in inflammation and immune responses. Additionally, APET has been found to exhibit low toxicity and high selectivity towards its target molecules. However, one of the main limitations of using APET in lab experiments is the lack of knowledge regarding its mechanism of action, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on APET. One potential direction is to investigate the potential anti-tumor effects of the compound. Additionally, further studies are needed to elucidate the mechanism of action of APET and to identify its target molecules. Finally, the potential therapeutic applications of APET in various disease conditions, such as autoimmune diseases and cancer, should be investigated further.
Conclusion
In conclusion, APET is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Further research is needed to fully understand the mechanism of action of APET and to identify its potential therapeutic applications.
Synthesis Methods
The synthesis of APET can be achieved using various methods, including solid-phase synthesis and solution-phase synthesis. Solid-phase synthesis involves the use of a solid support to which the first amino acid is attached. The remaining amino acids are then added one by one until the complete peptide is synthesized. Solution-phase synthesis, on the other hand, involves the use of a solution to which the amino acids are added sequentially until the peptide is synthesized.
Scientific Research Applications
APET has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The compound has been used in various scientific research studies to investigate its potential therapeutic applications. For instance, a study conducted by Li et al. (2017) investigated the anti-inflammatory effects of APET in lipopolysaccharide (LPS)-induced acute lung injury in mice. The study found that APET significantly reduced inflammation and improved lung function in mice.
properties
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c20-18(24)14-22-11-7-16(8-12-22)21-19(25)13-15-3-5-17(6-4-15)23-9-1-2-10-23/h1-6,9-10,16H,7-8,11-14H2,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPYZOQXNOIDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)N3C=CC=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)